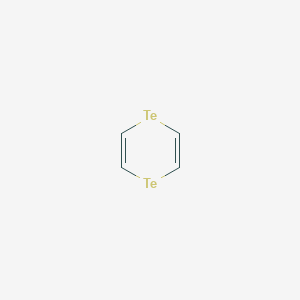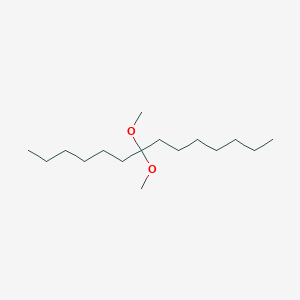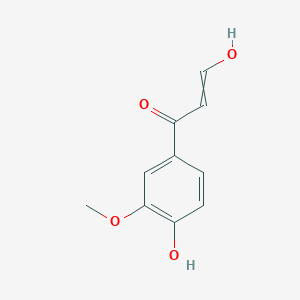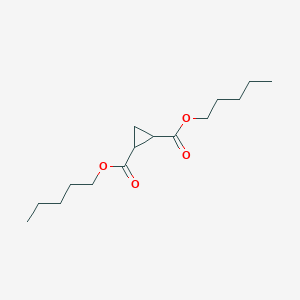![molecular formula C11H16 B14270928 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene CAS No. 135638-73-2](/img/structure/B14270928.png)
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylpropylidene)bicyclo[221]hept-2-ene is a chemical compound with a unique bicyclic structure It is a derivative of norbornene, a bicyclic hydrocarbon, and features a methylpropylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene with isobutyraldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
作用机制
The mechanism of action of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary widely based on the context of its use.
相似化合物的比较
Similar Compounds
Norbornene: The parent compound of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene, used in similar applications but lacks the methylpropylidene substituent.
5-Vinylbicyclo[2.2.1]hept-2-ene: Another derivative of norbornene with a vinyl group, used in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-: A compound with a methoxyethylidene substituent, used in organic synthesis.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct reactivity and properties compared to other norbornene derivatives. This uniqueness makes it valuable in specialized applications where its specific chemical behavior is advantageous.
属性
CAS 编号 |
135638-73-2 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
5-(2-methylpropylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-8(2)5-11-7-9-3-4-10(11)6-9/h3-5,8-10H,6-7H2,1-2H3 |
InChI 键 |
DBQVCSAYETZQAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=C1CC2CC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


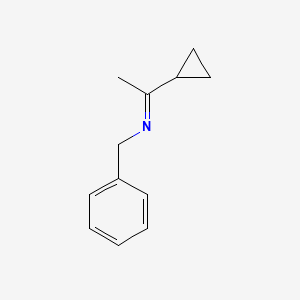
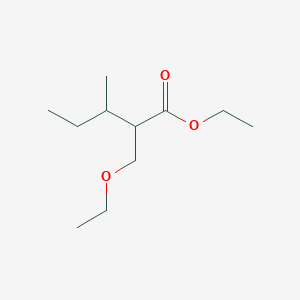
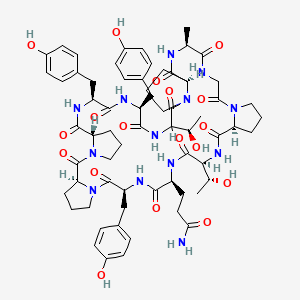
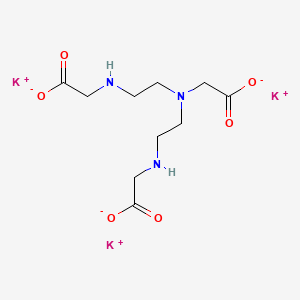
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
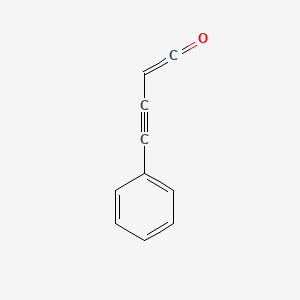
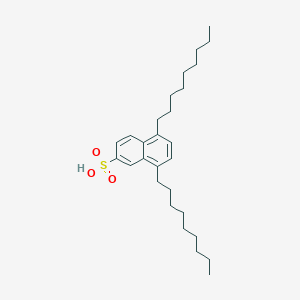
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
